2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- is a complex organophosphorus compound It is characterized by the presence of two phosphorus atoms and two oxygen atoms within a tetradecane backbone, with methoxypropyl groups attached to the phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- typically involves the reaction of a suitable phosphorus precursor with a methoxypropyl-containing reagent. One common method involves the use of phosphorus trichloride and 3-methoxypropyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The methoxypropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- involves its ability to interact with various molecular targets. The phosphorus atoms can coordinate with metal ions, forming stable complexes that can influence biological and chemical processes. The methoxypropyl groups can enhance the solubility and stability of the compound, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,13-Dioxa-6,9-diphosphatetradecane: Lacks the methoxypropyl groups, resulting in different chemical properties.
6,9-Diphosphatetradecane: Lacks both the oxygen atoms and methoxypropyl groups, leading to a simpler structure.
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(ethyl)-: Contains ethyl groups instead of methoxypropyl groups, affecting its reactivity and applications.
Uniqueness
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- is unique due to the presence of methoxypropyl groups, which enhance its solubility and stability. This makes it particularly useful in applications where these properties are desirable, such as in drug delivery systems and advanced material synthesis.
Eigenschaften
CAS-Nummer |
127502-08-3 |
---|---|
Molekularformel |
C18H40O4P2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-[bis(3-methoxypropyl)phosphanyl]ethyl-bis(3-methoxypropyl)phosphane |
InChI |
InChI=1S/C18H40O4P2/c1-19-9-5-13-23(14-6-10-20-2)17-18-24(15-7-11-21-3)16-8-12-22-4/h5-18H2,1-4H3 |
InChI-Schlüssel |
OVXSGIDDSIPWOC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCP(CCCOC)CCP(CCCOC)CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.